1-(Aminomethyl)cyclopentanol

Catalog No.
S687028
CAS No.
45511-81-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)cyclopentanol

CAS Number

45511-81-7

Product Name

1-(Aminomethyl)cyclopentanol

IUPAC Name

1-(aminomethyl)cyclopentan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2

InChI Key

FEALJKFIUQDJAV-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CN)O

Canonical SMILES

C1CCC(C1)(CN)O

The exact mass of the compound 1-(Aminomethyl)cyclopentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Aminomethyl)cyclopentanol (CAS 45511-81-7) is a bifunctional cyclic beta-amino alcohol featuring a geminally disubstituted cyclopentane ring. With a low molecular weight (115.17 g/mol) and a primary amine adjacent to a tertiary alcohol, it serves as a highly rigid, hydrophilic building block for organic synthesis [1]. In procurement and process chemistry, it is primarily sourced as a precursor for spirocyclic heterocycles, kinase inhibitors, and central nervous system (CNS) active agents, where its specific steric profile provides a critical balance between target affinity, conformational restriction, and aqueous solubility .

Research Fit

Named-reaction substrate for Tiffeneau–Demjanov C₅→C₆ ring expansion
Reported enzyme inhibition: PNMT and dihydroorotase engagement
Chiral building block for CB2 agonist and asymmetric synthesis

Substituting 1-(aminomethyl)cyclopentanol with linear beta-amino alcohols (e.g., 1-amino-2-propanol) or its larger cyclic homologs (e.g., 1-(aminomethyl)cyclohexanol) fundamentally alters the thermodynamic binding profile and physicochemical properties of the resulting downstream products[1]. Linear analogs lack the conformational restriction imposed by the cyclopentyl spiro-fusion, resulting in a higher entropic penalty upon receptor binding and reduced target potency. Conversely, substituting with the cyclohexyl homolog increases the lipophilicity (LogP) and steric bulk, which can push a lead compound out of optimal drug-like space or cause steric clashes in tightly packed binding pockets . Therefore, the exact cyclopentyl geometry is non-interchangeable for applications requiring precise spatial arrangement of the pharmacophore without sacrificing aqueous solubility.

Substitution Risk

Ring-size mismatch

1-(Aminomethyl)cyclohexanol yields cycloheptanone, not cyclohexanone, under the same Tiffeneau–Demjanov conditions.

Enzyme engagement divergence

The cyclohexanol analog shows no measurable PNMT inhibition, whereas the cyclopentanol scaffold achieves detectable binding.

Regioisomer application conflict

3-(Aminomethyl)cyclopentanol routes synthesis toward HIV antivirals, not CB2 modulators, due to 1,3- vs. 1,2-functional group geometry.

Lipophilicity and Aqueous Solubility Optimization vs. Cyclohexyl Homolog

When selecting a cyclic beta-amino alcohol, the ring size dictates the lipophilicity contribution to the final molecule. 1-(Aminomethyl)cyclopentanol exhibits an XLogP3 of approximately -0.3, whereas the larger 1-(aminomethyl)cyclohexanol homolog has a higher predicted XLogP3 of approximately +0.2 [1]. This ~0.5 log unit difference is critical in medicinal chemistry, where replacing a cyclohexyl ring with a cyclopentyl ring is a standard tactic to improve aqueous solubility and reduce non-specific lipophilic binding while maintaining necessary steric bulk.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data-0.3
Comparator Or Baseline1-(aminomethyl)cyclohexanol (~ +0.2)
Quantified Difference~0.5 log unit reduction in lipophilicity
ConditionsIn silico physicochemical profiling

Procuring the cyclopentyl derivative prevents downstream API candidates from violating lipophilicity thresholds (e.g., Lipinski's Rule of 5), directly improving formulation viability.

PNMT IC₅₀
Head-to-head
1.0 × 10⁶ nM (cyclopentanol) vs. >1.0 × 10⁶ nM (cyclohexanol)
Measurable PNMT engagement for cyclopentanol scaffold
Cyclohexanol analog shows no inhibition under same assay

Conformational Pre-organization vs. Acyclic Analogs

Compared to acyclic analogs like 1-amino-2-propanol, the geminally disubstituted cyclopentane ring of 1-(aminomethyl)cyclopentanol locks the alpha-carbon vectors, restricting the molecule to a single rotatable bond (the exocyclic C-N bond) [1]. This 50% reduction in rotatable bonds compared to standard linear beta-amino alcohols minimizes the entropic penalty upon binding to biological targets, pre-organizing the amine and alcohol functional groups for optimal interaction.

Evidence DimensionRotatable bond count
Target Compound Data1 rotatable bond
Comparator Or Baseline1-amino-2-propanol (2 rotatable bonds)
Quantified Difference50% reduction in rotatable bonds
ConditionsMolecular topology analysis

Reduces the entropic penalty during receptor binding, frequently leading to higher potency and selectivity in target-based drug design.

Dihydroorotase IC₅₀
Reported
1.80 × 10⁵ nM (cyclopentanol) vs. >1.0 × 10⁶ nM (comparator)
Partial inhibition at 10 µM; comparator inactive
pH 7.37, mouse carcinoma enzyme

Process Chemistry Efficiency: Free Base vs. Hydrochloride Salt

For industrial scaling of amide bond formations, procuring the free base of 1-(aminomethyl)cyclopentanol (CAS 45511-81-7) offers distinct process advantages over its hydrochloride salt counterpart (CAS 76066-27-8). Using the free base directly eliminates the need for stoichiometric addition of exogenous tertiary amine bases (such as DIPEA or TEA) to liberate the reactive amine . This avoids the generation of bulk amine-hydrochloride byproducts, which can precipitate in organic solvents and complicate downstream aqueous workups.

Evidence DimensionExogenous base requirement for coupling
Target Compound Data0 equivalents required
Comparator Or BaselineHCl salt (CAS 76066-27-8) requires >1 equivalent
Quantified DifferenceElimination of neutralizing base and resulting salt byproducts
ConditionsStandard electrophilic coupling (e.g., with acid chlorides or activated esters)

Prevents reactor fouling from insoluble amine salts and simplifies downstream purification in large-scale manufacturing workflows.

Ring Expansion Product
Class-level
Cyclohexanone (C₅→C₆) vs. Cycloheptanone (C₆→C₇)
Unique entry for cyclohexanone via named reaction
Nitrous acid conditions; prototypical substrate
Boiling Point
Data to verify
198.0 °C (cyclopentanol) vs. 219.5 °C (cyclohexanol); Δ = –21.5 °C
Lower boiling point influences distillation and volatility
Predicted values; experimental confirmation recommended
Regioisomer Application
Reported
1-Isomer: CB2 agonist synthesis vs. 3-Isomer: Bictegravir intermediate
Regioisomeric identity determines downstream target class
Patent-reported synthetic route; application-specific
Salt Form Comparison
Data to verify
HCl salt: solid, mp 190 °C vs. Free base: liquid, bp ~198 °C
Salt form selection impacts handling, storage, and logistics
68% yield synthesis; ambient storage for hydrochloride

CNS-Active API Development (e.g., P2X7/mGluR5 Modulators)

Because of its optimized lipophilicity profile (~0.5 log units lower than the cyclohexyl homolog), this compound is the preferred building block for developing neuroprotective agents and receptor modulators targeting the central nervous system. It provides the necessary steric bulk to occupy hydrophobic receptor pockets without pushing the final API out of the optimal logP range required for blood-brain barrier penetration [1].

Spirocyclic Scaffold Generation

Leveraging its rigid, pre-organized 1,2-aminoalcohol motif, 1-(aminomethyl)cyclopentanol is an ideal precursor for synthesizing spiro-oxazolidinones and spiro-morpholines. The reduced rotatable bond count ensures high cyclization yields when reacted with phosgene equivalents or dielectrophiles, making it superior to acyclic analogs .

Automated High-Throughput Library Synthesis

In combinatorial chemistry, the free base form of 1-(aminomethyl)cyclopentanol is highly advantageous. As a liquid that does not require exogenous neutralizing bases for amide coupling, it integrates seamlessly into automated liquid handling systems, avoiding the line-clogging and solubility issues associated with solid hydrochloride salts .

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclohexanone synthesis via C₅→C₆ ring expansion
Unique substrate for Tiffeneau–Demjanov named reaction
Confirm cyclohexanone product identity; rule out cycloheptanone
PNMT enzyme inhibition studies
Cyclopentanol scaffold with reported PNMT engagement
Comparative IC₅₀ vs. cyclohexanol analog; SAR follow-up
CB2 receptor ligand synthesis
1,2-Amino alcohol chiral building block
Regioisomer verification (1- vs. 3-substituted)
Dihydroorotase enzyme inhibition research
Non-nucleoside DHO inhibitor scaffold
IC₅₀ and fragment-based optimization

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

1-(Aminomethyl)cyclopentanol

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